molecular formula C13H17NO3 B569922 3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate CAS No. 1712737-75-1

3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate

Cat. No.: B569922
CAS No.: 1712737-75-1
M. Wt: 235.283
InChI Key: XQSZOKSHWPINDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with propyl acetate under specific conditions. One method involves using toluene as a solvent and lactic acid as a catalyst . The reaction is carried out at 80°C for 2.5 hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is unique due to its specific structure and the presence of both quinoline and acetate moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.

Properties

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10(16)18-7-2-8-19-12-5-3-11-4-6-14(17)15-13(11)9-12/h3,5,9H,2,4,6-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQUUOUBAARPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCOC1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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